Journal Name:Liquid Crystals Reviews
Journal ISSN:2168-0396
IF:3.7
Journal Website:http://www.ingentaconnect.com/content/2168-0396
Year of Origin:0
Publisher:Taylor and Francis Inc.
Number of Articles Per Year:8
Publishing Cycle:
OA or Not:Not
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2023-05-13 , DOI:
10.1080/10286020.2023.2211550
AbstractTwo new pregnane glycosides (1 and 2), together with four known ones (3– 6), were isolated from the roots of Cynanchum auriculatum Royle ex Wight (Asclepiadaceae). On the basis of detailed spectroscopic analysis and chemical method, the structures of new compounds were characterized to be metaplexigenin 3-O-β-D-cymaropyranosyl- (1→4)-α-L-diginopyranosyl-(1→4)-β-D-cymaropyranoside (1), metaplexigenin 3-O-α-L-diginopyranosyl-(1→4)-β-D-cymaropyranoside (2). All the isolated compounds (1–6) were tested for their in vitro inhibitory activity against the growth of human colon cancer cell lines HCT-116. Compounds 5 and 6 showed significant cytoxicities with IC50 values of 43.58 µM and 52.21 µM.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-12-30 , DOI:
10.1080/10286020.2022.2162887
AbstractA new alkaloid (3), together with three known compounds, were isolated from the Thespesia populnea endophytic fungus TM-Y1-1. Their structures were elucidated by extensive spectroscopic methods. The absolute configuration of compound 3 was determined for the first time by ECD calculation and DP4+ analysis. All compounds were evaluated for antimicrobial activity. The results showed that compounds 1 and 2 both exhibited moderate inhibitory activity against banana Colletotrichum gloeosporioides with MIC value of 31.25 μg/ml.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2023-05-13 , DOI:
10.1080/10286020.2023.2206572
AbstractBased on the simulated docking of Epidermal growth factor receptor inhibitors with known active small molecule compounds, computer-aided drug design technology was used to analyze key amino acid fragments and determine the active groups binding with key sites. Then, twelve novel analogues of oleanolic acid (OA) were synthesized by introducing active groups at the C-3 and C-28 positions of OA. The structures of these novel analogues were confirmed by NMR and MS. Furthermore, the antitumor activities of these novel analogues were evaluated by MTT assay. As a result, compounds I3 and II3 showed stronger cytotoxicity on tumor cells than positive controls. In conclusion, our study synthesized twelve novel analogues of OA and determined compounds I3 and II3 had better antitumor effect, which may be potential candidate compounds for tumor therapy.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-11-30 , DOI:
10.1080/10286020.2022.2152012
AbstractA new oleanane-type triterpenoid saponin, 21β, 22α-di-O-angeloyl-15α, 16α, 28-trihydroxyolean-12-ene 3β-O-α-L-rhamnopyranosyl-(1→3)-α-D-xylopyranosyl-(1→3)-β-D-glucopyranoside (1), together with five known compounds (2-5), were isolated from Camellia nitidissima. Their structures were elucidated based on spectroscopic methods, including extensive NMR and MS spectra. Compound 1 showed potential inhibitory activity on α-glucosidase with the IC50 values of 185.9 ± 44.5 µmol/L.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2023-04-18 , DOI:
10.1080/10286020.2023.2197225
AbstractOne new sesquiterpene, (6S,7R,11S)-13-carboxy-1(10)-en-dihydroartemisinic acid (1), together with three known sesquiterpenes, ainsliaea acid B (2), mongolicumin B (3), and 11β,13-dihydroxydeacetylmatricarin (4) were isolated from Taraxacum mongolicum Hand.-Mazz. The structures were established on the basis of UV, IR, HR-ESI-MS, 1D and 2D NMR spectroscopy, ECD spectroscopy, and X-ray diffraction analysis. Compound 1 was found to have potential anti-inflammatory activity and could reduce LPS-induced NO levels in murine macrophage, with inhibitory rate of 37%.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2023-04-12 , DOI:
10.1080/10286020.2023.2197226
AbstractOne chromone (1), together with four known alkaloids, were isolated from the mangrove endophytic fungus Aspergillus sp. ZJ-68. Their structures were elucidated by a combination of HRESIMS and NMR spectroscopic analyses. Compound 1 showed strong anti-inflammatory activity in vitro by inhibiting nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 cells with an IC50 value of 4.094 ± 0.8 μM, which was better than positive drug indomethacin (IC50=35.8 ± 0.5 μM).
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2023-05-25 , DOI:
10.1080/10286020.2023.2197224
AbstractThree new abietane and two new tigliane diterpenoids were isolated from the roots Euphorbia fischeriana. Their structures were elucidated by spectroscopic methods and quantum chemical calculation. Compounds 4 and 5 exhibited the inhibitory activities against human cancer cells HeLa and HepG2, with IC50 ranging from 3.54 to 11.45 µM.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2023-04-17 , DOI:
10.1080/10286020.2023.2197595
AbstractCOVID-19, caused by SARS-CoV-2, is spreading worldwide, regardless of different continents, increasing the death toll to almost five million, with more than 300 million reported cases. Researchers have been fighting the greatest threats to human civilization. This report provides a glimpse of ongoing small-molecule research on COVID-19 drugs to save millions of lives, which may provide researchers with a better understanding of rigorously investigated therapeutic agents. This report emphasizes the chemical structures and mechanisms of activity along with drug target information for several small molecules, including marketable drugs and agents under investigation.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-11-21 , DOI:
10.1080/10286020.2022.2143353
AbstractChisocarpene A (1) is a new tirucallane-type triterpenoid together with odoratone (2) and 24-methylenecycloartanol (3), isolated from the stem bark of Chisocheton lasiocarpus. The chemical structures of compounds 1–3 were elucidated through a detailed analysis of their spectroscopic data (IR, MS, 1 D, and 2 D NMR). The isolated compounds were evaluated for cytotoxic activity against the MCF-7 breast cancer cell line using a resazurin-based assay. Compound 1 showed the most potent activity (IC50 26.56 ± 1.01 µM) and was two-fold more active than the positive control.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2023-06-21 , DOI:
10.1080/10286020.2023.2223128
AbstractA new C22 polyacetylene, erysectol A (1), and seven isoprenylated pterocarpans, phaseollin (2), phaseollidin (3), cristacarpin (4), (3′R)-erythribyssin D/(3′S)-erythribyssin D (5a/5b) and dolichina A/dolichina B (6a/6b) were isolated from the twigs and leaves of Erythrina subumbrans. Their structures were determined based on their NMR spectral data. Except for 2–4, all the other compounds were isolated from this plant for the first time. Erysectol A was the first reported C22 polyacetylene from plants. Polyacetylene was isolated from Erythrina plants for the first time.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.10 | 8 | Science Citation Index Expanded | Not |